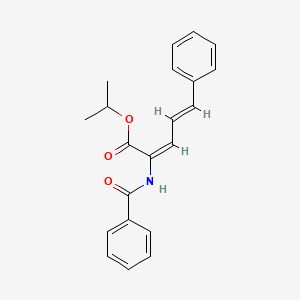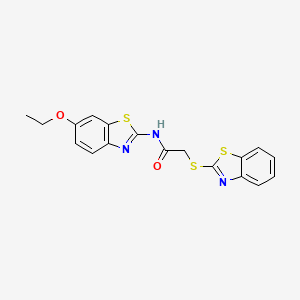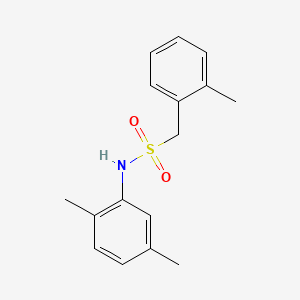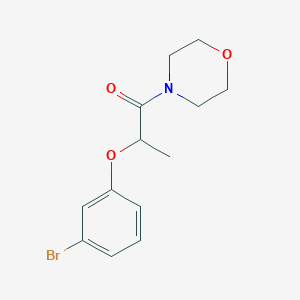METHANONE](/img/structure/B4546339.png)
[4-(4-FLUOROBENZYL)PIPERAZINO](5-PHENYL-3-ISOXAZOLYL)METHANONE
Overview
Description
4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE: is a complex organic compound with the molecular formula C21H20FN3O2 It is known for its unique structure, which includes a piperazine ring substituted with a fluorobenzyl group and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and the isoxazole ring separately. The piperazine ring is often synthesized through the reaction of piperazine with 4-fluorobenzyl chloride under basic conditions. The isoxazole ring can be prepared via the cyclization of appropriate precursors, such as 3-phenyl-4-isoxazolecarboxylic acid. The final step involves coupling the two rings through a condensation reaction, often using reagents like carbodiimides to facilitate the formation of the methanone linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to a more saturated heterocyclic structure.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Saturated heterocyclic derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE exerts its effects is primarily through its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, while the isoxazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The compound may also influence signaling pathways, such as the Ras/Erk or PI3K/Akt pathways, which are involved in cell proliferation and survival.
Comparison with Similar Compounds
- 4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE
- 1-(4-FLUOROBENZYL)-4-[(5-PHENYL-3-ISOXAZOLYL)CARBONYL]PIPERAZINE
Uniqueness: The unique combination of the fluorobenzyl group and the isoxazole ring in 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE sets it apart from similar compounds. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-18-8-6-16(7-9-18)15-24-10-12-25(13-11-24)21(26)19-14-20(27-23-19)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVOTJYMJGQSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4546269.png)

![(2E)-3-[(3-hydroxyphenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B4546283.png)
![N-(2-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4546286.png)
![2,6-Ditert-butyl-4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B4546293.png)
![6-benzyl-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4546301.png)
![N-{[4-(carbamothioylamino)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B4546303.png)

![2-ethyl 4-isopropyl 5-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4546319.png)

![N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide](/img/structure/B4546332.png)

![5-[4-(dibutylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4546342.png)
![1,3,6-trimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4546353.png)
